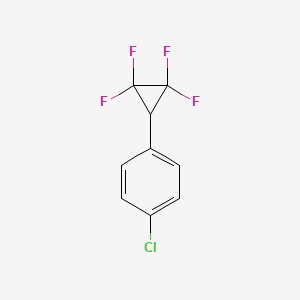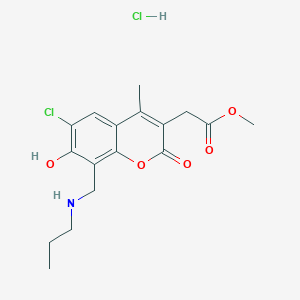
C17H21Cl2NO5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C17H21Cl2NO5 is known as 5-Chloro Bupropion Fumarate. It is a derivative of bupropion, a well-known antidepressant and smoking cessation aid. This compound is characterized by its unique chemical structure, which includes two chlorine atoms, making it distinct from other bupropion derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro Bupropion Fumarate involves several steps, starting with the chlorination of bupropion. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The chlorinated intermediate is then reacted with fumaric acid to form the fumarate salt. The reaction conditions often include a solvent like dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro Bupropion Fumarate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
5-Chloro Bupropion Fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Chloro Bupropion Fumarate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems and its potential as a neuroprotective agent.
Medicine: Investigated for its antidepressant and smoking cessation properties, similar to bupropion.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 5-Chloro Bupropion Fumarate is similar to that of bupropion. It acts as a norepinephrine and dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant and smoking cessation effects. The compound binds to the norepinephrine transporter and the dopamine transporter, inhibiting their function and prolonging the action of these neurotransmitters.
相似化合物的比较
Similar Compounds
Bupropion: The parent compound, used as an antidepressant and smoking cessation aid.
Hydrochloride Salt of Bupropion: Another derivative with similar pharmacological properties.
Uniqueness
5-Chloro Bupropion Fumarate is unique due to the presence of chlorine atoms, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may result in differences in its efficacy, side effect profile, and metabolic pathways compared to other bupropion derivatives.
属性
分子式 |
C17H21Cl2NO5 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC 名称 |
methyl 2-[6-chloro-7-hydroxy-4-methyl-2-oxo-8-(propylaminomethyl)chromen-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C17H20ClNO5.ClH/c1-4-5-19-8-12-15(21)13(18)6-10-9(2)11(7-14(20)23-3)17(22)24-16(10)12;/h6,19,21H,4-5,7-8H2,1-3H3;1H |
InChI 键 |
AXZFAPNQOBTXGD-UHFFFAOYSA-N |
规范 SMILES |
CCCNCC1=C2C(=CC(=C1O)Cl)C(=C(C(=O)O2)CC(=O)OC)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


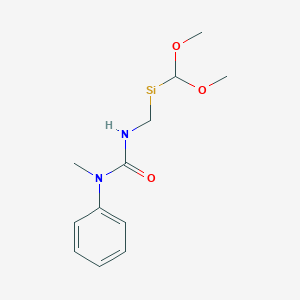
![(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B12622758.png)
![{[4-(Hexylsulfanyl)butyl]selanyl}benzene](/img/structure/B12622760.png)
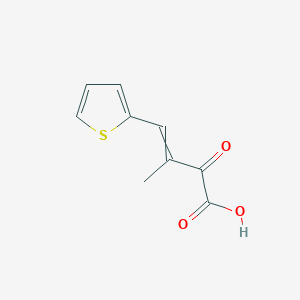
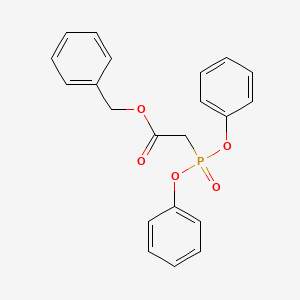
![3-[(3aR,6aS)-5-tert-butyl-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622785.png)
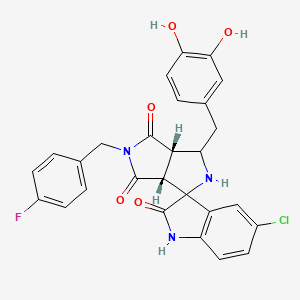
![2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12622815.png)
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester](/img/structure/B12622819.png)

![3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde](/img/structure/B12622827.png)
![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622832.png)

